molecular formula C25H29ClF3N3O2 B2817187 (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone CAS No. 2034235-88-4

(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone

Cat. No.: B2817187
CAS No.: 2034235-88-4
M. Wt: 495.97
InChI Key: JTMFKBMLQOJCER-UHFFFAOYSA-N
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Description

Compounds with similar structures often have important applications in the pharmaceutical and agrochemical industries . For example, pyrimidinamine derivatives containing a pyridin-2-yloxy moiety have shown excellent fungicidal activity .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various functional groups. For instance, one method of synthesizing a related compound involves a reaction between 2-(4-hydroxyphenoxy)propionic acid and 3-chloro-2,5-ditrifluoromethylpyridine in dimethyl sulfate .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the InChI code provides a standard way to encode the molecular structure using a textual string .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific functional groups present in the molecule. For example, pyrimidinamine derivatives have been found to have excellent biological activity, which is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the boiling point, molecular weight, and InChI code can provide valuable information about the compound .

Scientific Research Applications

Gas Chromatographic Assay and Disposition Studies

Research by Terada et al. (1989) demonstrated the use of gas chromatography for quantitative determinations of plasma concentrations of a new antianginal drug and its urinary metabolite. This method proved to be sensitive and reproducible, showcasing a potential approach for studying the pharmacokinetics of related compounds (Terada et al., 1989).

Metabolism and Excretion Studies

A study by Xu et al. (2013) on the metabolism and excretion of BIIB021, a synthetic HSP90 inhibitor, in rats and dogs provided insights into the drug's extensive metabolism and the primary routes of excretion. This could offer a framework for understanding the metabolic pathways of similar compounds in preclinical models (Xu et al., 2013).

Toxicity Studies

The case of toxic encephalopathy and methemoglobinemia after poisoning by a related aromatic amino compound emphasized the importance of understanding the toxicological profiles of these compounds. It highlights the need for caution in their industrial production and use (Tao et al., 2022).

Environmental Exposure Studies

An investigation into the environmental exposure to organophosphorus and pyrethroid pesticides in children by Babina et al. (2012) could serve as a model for studying the environmental and health impacts of exposure to similar chemical compounds. The study explored indirect measures of exposure and used liquid chromatography/tandem mass spectrometry for direct indicators (Babina et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some compounds are active against juvenile forms of Lepidoptera and have some ovicidal activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may pose risks if ingested, inhaled, or come into contact with skin .

Future Directions

The future directions for research on similar compounds could involve the development of new agrochemicals and pharmaceuticals. The unique properties of these compounds make them promising candidates for further study .

Properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClF3N3O2/c1-16-4-3-5-17(2)22(16)24(33)32-10-6-19(7-11-32)31-12-8-20(9-13-31)34-23-21(26)14-18(15-30-23)25(27,28)29/h3-5,14-15,19-20H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMFKBMLQOJCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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